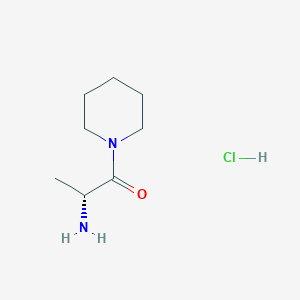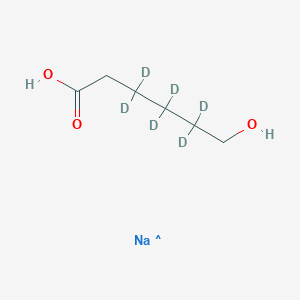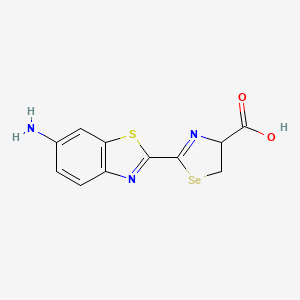
Aminoseleno-D-luciferin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoseleno-D-luciferin is a selenium analogue of amino-D-luciferin, which is a substrate for the firefly luciferase enzyme. This compound is known for its red-shifted bioluminescence emission, making it suitable for bioluminescence imaging studies in living subjects . The red-shifted emission allows for better penetration and reduced scattering of light in biological tissues, enhancing the imaging capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminoseleno-D-luciferin involves the substitution of the sulfur atom in amino-D-luciferin with a selenium atom. This can be achieved through a series of chemical reactions starting from commercially available precursors. One common method involves the use of 6-amino-2-cyanobenzothiazole as a starting material, which undergoes a series of reactions including selenation to introduce the selenium atom .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Aminoseleno-D-luciferin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the selenium atom or other functional groups in the molecule.
Substitution: Various substitution reactions can be performed to introduce different functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway and product formation.
Major Products Formed
The major product formed from the oxidation of this compound is oxyluciferin, which is responsible for the bioluminescence emission. Other products can include various substituted derivatives depending on the specific reactions performed .
Scientific Research Applications
Aminoseleno-D-luciferin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of aminoseleno-D-luciferin involves its oxidation by the firefly luciferase enzyme in the presence of adenosine triphosphate (ATP) and magnesium ions (Mg2+). This reaction produces an electronically excited oxyluciferin molecule, which emits light as it returns to its ground state . The red-shifted emission of this compound allows for deeper tissue penetration and improved imaging resolution .
Comparison with Similar Compounds
Aminoseleno-D-luciferin is unique due to its selenium substitution, which results in red-shifted bioluminescence emission compared to other luciferin analogues. Similar compounds include:
Amino-D-luciferin: The sulfur analogue with a shorter wavelength emission.
Coelenterazine: Another bioluminescent substrate used in marine organisms, with different emission properties.
Benzothiazole derivatives: Various analogues with modifications to the benzothiazole ring structure, affecting their bioluminescence properties.
The uniqueness of this compound lies in its enhanced imaging capabilities due to the red-shifted emission, making it particularly valuable for in vivo studies .
Properties
Molecular Formula |
C11H9N3O2SSe |
|---|---|
Molecular Weight |
326.25 g/mol |
IUPAC Name |
2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-selenazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2SSe/c12-5-1-2-6-8(3-5)17-9(13-6)10-14-7(4-18-10)11(15)16/h1-3,7H,4,12H2,(H,15,16) |
InChI Key |
AQIRXTPMSNSUTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C([Se]1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




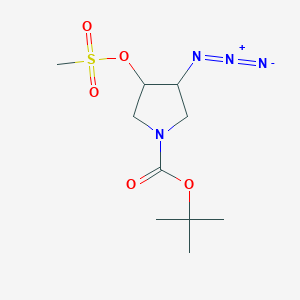
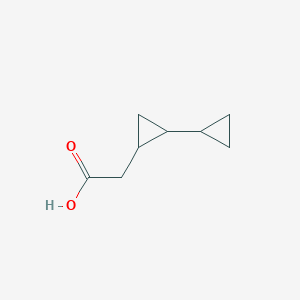
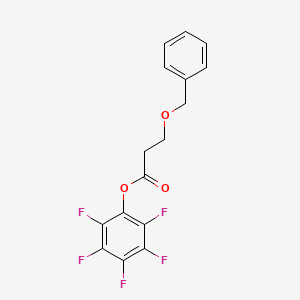

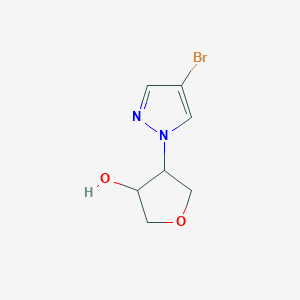
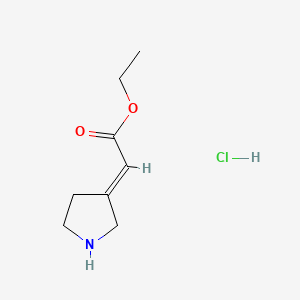
![12-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one](/img/structure/B12307964.png)
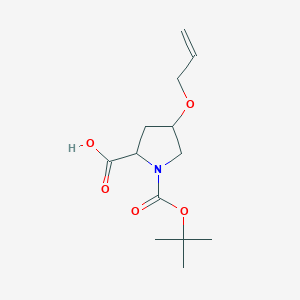
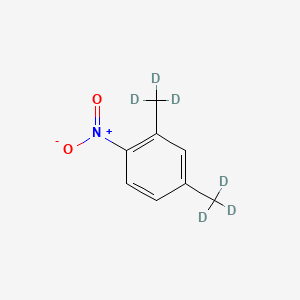
![tert-butyl 2-(cyanomethyl)-4-[2-[[1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12307981.png)
